2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

BACE-1 inhibition Alzheimer's disease structure-activity relationship

2‑((1‑Methyl‑5‑phenyl‑1H‑imidazol‑2‑yl)thio)‑N‑(4‑methylthiazol‑2‑yl)acetamide (CAS 942005‑60‑9) belongs to the class of 2‑substituted‑thio‑N‑(4‑substituted‑thiazol/1H‑imidazol‑2‑yl)acetamides, a series designed as non‑peptide β‑secretase‑1 (BACE‑1) inhibitors for Alzheimer’s disease research [REFS‑1]. The molecule combines a 1‑methyl‑5‑phenylimidazole thioether with a 4‑methylthiazole amide, yielding a molecular weight of 344.45 Da.

Molecular Formula C16H16N4OS2
Molecular Weight 344.45
CAS No. 942005-60-9
Cat. No. B2888433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
CAS942005-60-9
Molecular FormulaC16H16N4OS2
Molecular Weight344.45
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3
InChIInChI=1S/C16H16N4OS2/c1-11-9-22-15(18-11)19-14(21)10-23-16-17-8-13(20(16)2)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19,21)
InChIKeyCLHGDJZMZNUBMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 942005-60-9): Procurement-Relevant Identity and Scaffold Context


2‑((1‑Methyl‑5‑phenyl‑1H‑imidazol‑2‑yl)thio)‑N‑(4‑methylthiazol‑2‑yl)acetamide (CAS 942005‑60‑9) belongs to the class of 2‑substituted‑thio‑N‑(4‑substituted‑thiazol/1H‑imidazol‑2‑yl)acetamides, a series designed as non‑peptide β‑secretase‑1 (BACE‑1) inhibitors for Alzheimer’s disease research [REFS‑1]. The molecule combines a 1‑methyl‑5‑phenylimidazole thioether with a 4‑methylthiazole amide, yielding a molecular weight of 344.45 Da. Its placement within a systematically explored structure‑activity relationship (SAR) series makes it a relevant reference compound for medicinal chemistry programs optimizing central‑nervous‑system (CNS) drug‑like properties [REFS‑2].

Why Simple In‑Class Substitution Cannot Replace 2‑((1‑Methyl‑5‑phenyl‑1H‑imidazol‑2‑yl)thio)‑N‑(4‑methylthiazol‑2‑yl)acetamide in BACE‑1 Drug‑Discovery Workflows


Within the 2‑substituted‑thio‑N‑(4‑substituted‑thiazol/1H‑imidazol‑2‑yl)acetamide series, even minor modifications of the thio‑heterocycle or the terminal amide group produce large swings in BACE‑1 inhibitory potency, binding affinity (KD), and predicted blood‑brain barrier permeability [REFS‑1]. For example, the initial hit compound (12) showed an IC50 of 37.4 µM, while the most optimized analog (41) achieved 4.6 µM, underscoring the steep SAR gradient [REFS‑1]. Consequently, swapping 2‑((1‑methyl‑5‑phenyl‑1H‑imidazol‑2‑yl)thio)‑N‑(4‑methylthiazol‑2‑yl)acetamide for a closely related congener without quantitative head‑to‑head evidence risks selecting a compound with irrelevant potency, unsuitable CNS penetration, or unanticipated cytotoxicity, particularly when the experimental system demands a well‑characterized BACE‑1 modulator.

Quantitative Differentiation of 2‑((1‑Methyl‑5‑phenyl‑1H‑imidazol‑2‑yl)thio)‑N‑(4‑methylthiazol‑2‑yl)acetamide Against Its Closest BACE‑1 Inhibitor Analogs


BACE‑1 Enzyme Inhibition Potency Relative to Series‑Internal Benchmarks

The parent series exhibits BACE‑1 IC50 values spanning 37.4 µM (hit compound 12) to 4.6 µM (compound 41) under identical enzymatic assay conditions [REFS‑1]. While the exact IC50 of 2‑((1‑methyl‑5‑phenyl‑1H‑imidazol‑2‑yl)thio)‑N‑(4‑methylthiazol‑2‑yl)acetamide has not been publicly reported, its structural position within the SAR matrix—bearing a 1‑methyl‑5‑phenylimidazole thioether and a 4‑methylthiazole amide—places it at a critical intermediate node. Analogs featuring similar imidazole‑thio motifs consistently display single‑digit to low double‑digit micromolar potency, and this compound is therefore expected to fall within the productive μM range of the series [REFS‑1].

BACE-1 inhibition Alzheimer's disease structure-activity relationship

Molecular‑Weight Advantage Over the Most Potent Series Analog (Compound 41)

2‑((1‑Methyl‑5‑phenyl‑1H‑imidazol‑2‑yl)thio)‑N‑(4‑methylthiazol‑2‑yl)acetamide has a molecular weight of 344.45 Da, which is 127.55 Da lower than the 472 Da of the most potent series member (compound 41) [REFS‑1]. In CNS drug discovery, compounds with MW < 400 Da are significantly more likely to exhibit passive blood‑brain barrier penetration and are considered more “lead‑like” [REFS‑2]. This lower molecular weight, combined with a relatively simple heterocyclic architecture, makes the target compound a more tractable starting point for parallel chemistry, property tuning, and CNS‑targeted library synthesis.

CNS drug-likeness molecular weight lead optimization

Unique Imidazole‑thio‑Thiazole Tether Differentiates from Tetrazole‑Based and Other Heterocycle‑Thio Analogs

The compound incorporates a 1‑methyl‑5‑phenyl‑1H‑imidazole ring connected via a sulfur bridge to the acetamide core, with a 4‑methylthiazole on the amide nitrogen. This heterocycle pairing is absent in the widely referenced tetrazole‑thio derivatives (e.g., 2‑[(1‑methyl‑1H‑tetrazol‑5‑yl)thio]‑N‑(5‑methyl‑4‑phenylthiazol‑2‑yl)acetamide, IC50 = 23.30 µM against A549 cells [REFS‑3]). Molecular‑docking studies on related imidazole‑thio compounds within the BACE‑1 series suggest that the imidazole ring engages the S2' subsite through π‑stacking with Tyr71, a contact that cannot be replicated by smaller tetrazole or triazole bioisosteres [REFS‑1]. This distinct interaction motif may translate into a different selectivity profile when screened across a panel of aspartyl proteases.

heterocyclic chemistry thioether linker BACE-1 docking

Best‑Fit Application Scenarios for 2‑((1‑Methyl‑5‑phenyl‑1H‑imidazol‑2‑yl)thio)‑N‑(4‑methylthiazol‑2‑yl)acetamide Based on Its Evidence Profile


SAR Probe for BACE‑1 Inhibitor Lead‑Optimization Programs

The compound serves as a compact, low‑molecular‑weight template within the 2‑substituted‑thio‑acetamide BACE‑1 series, enabling systematic exploration of the imidazole‑thio linker region. Because its potency is expected to lie within the μM range established by the series [REFS‑1], it can be used as a reference point to calibrate the impact of subsequent substitutions on the phenyl‑imidazole or methyl‑thiazole moieties.

CNS Drug‑Likeness Benchmarking and Parallel Library Design

With a molecular weight of 344.45 Da, the compound occupies the favorable CNS lead‑like space (MW < 400 Da) [REFS‑2]. It is an attractive entry for the synthesis of focused libraries aimed at improving BACE‑1 affinity while maintaining acceptable brain‑penetration potential, as documented for structurally related non‑peptidomimetic inhibitors [REFS‑1].

Chemical Biology Tool for Aspartyl‑Protease Panel Screening

The imidazole‑thio‑thiazole pharmacophore diverges from the tetrazole‑thio scaffolds commonly employed in anticancer screens [REFS‑3]. This distinction makes the compound a useful negative‑control or differentially selective probe in panels that include BACE‑1, cathepsin D, and pepsin, particularly when investigating the role of Tyr71 π‑interactions in aspartyl‑protease catalysis [REFS‑1].

Quote Request

Request a Quote for 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.